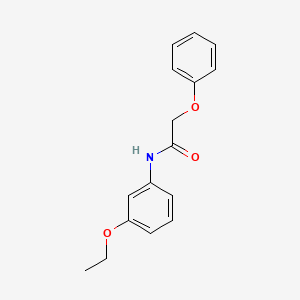

N-(3-ethoxyphenyl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-19-15-10-6-7-13(11-15)17-16(18)12-20-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGIZFLPNJKCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Ethoxyphenyl 2 Phenoxyacetamide and Analogues

Established Synthetic Pathways for Phenoxyacetamide Core Structures

The foundational phenoxyacetamide framework can be assembled through several well-established synthetic strategies. These routes vary in their approach, from direct bond formation to the use of complex intermediates and catalytic systems.

Amidation Reactions and Precursor Utilization (e.g., 3-ethoxyaniline (B147397) with phenoxyacetyl chloride)

A primary and direct route to N-(3-ethoxyphenyl)-2-phenoxyacetamide is the amidation reaction between 3-ethoxyaniline and phenoxyacetyl chloride. This nucleophilic acyl substitution involves the attack of the amino group of 3-ethoxyaniline on the carbonyl carbon of phenoxyacetyl chloride, forming the characteristic amide linkage. Typically, this reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct. The precursors, 3-ethoxyaniline and phenoxyacetic acid (which is converted to the acid chloride), are readily available.

The versatility of this method allows for the synthesis of a wide array of derivatives. By employing various substituted anilines and phenoxyacetyl chlorides, a diverse library of phenoxyacetamides can be generated. For instance, the synthesis of 2-chloro-N-phenylacetamide derivatives is achieved by reacting anilines with chloroacetyl chloride. nih.gov This direct amidation is a cornerstone in the synthesis of these compounds due to its simplicity and the accessibility of starting materials. nih.gov

Condensation Reactions Involving Chalcone (B49325) Intermediates

More complex synthetic pathways toward phenoxyacetamide analogues can utilize chalcone intermediates. nih.gov Chalcones, or α,β-unsaturated ketones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. nih.govresearchgate.netresearchgate.netrsc.org These intermediates serve as versatile scaffolds that can be further modified to incorporate the phenoxyacetamide moiety.

For example, a chalcone bearing a hydroxyl group, such as (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, can be synthesized from 4-hydroxybenzaldehyde (B117250) and acetophenone. nih.gov This hydroxylated chalcone can then be reacted with a suitable N-substituted-2-chloroacetamide, like 2-chloro-N-(4-methoxyphenyl)acetamide, in the presence of a base such as potassium carbonate, to yield the final phenoxyacetamide-chalcone hybrid. nih.gov This multi-step approach allows for the introduction of significant structural complexity and diversity in the final products.

Palladium- and Rhodium-Catalyzed Approaches for Scaffold Construction

Modern organometallic chemistry offers powerful tools for constructing the phenoxyacetamide scaffold. Palladium- and rhodium-catalyzed reactions are particularly valuable for forming the key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between aryl halides and amines. mdpi.comnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex N-aryl acetamides. mdpi.com While direct synthesis of this compound using this method is not explicitly detailed in the provided sources, the principles of coupling an aryl halide (e.g., 1-bromo-3-ethoxybenzene) with 2-phenoxyacetamide (B1293517) would be a viable synthetic strategy. Palladium catalysis is also employed for C-O bond formation, providing a route to the phenoxy ether linkage. researchgate.net

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of N-phenoxyacetamides. lookchem.comresearchgate.netresearchgate.net These reactions allow for the direct coupling of N-phenoxyacetamides with various partners, such as alkynes or diazo compounds, at the ortho-position of the phenoxy ring to generate complex heterocyclic structures. lookchem.comresearchgate.net This method offers a redox-neutral pathway to highly functionalized derivatives, demonstrating the utility of transition metal catalysis in expanding the chemical space of phenoxyacetamide analogues. researchgate.netnih.gov

Targeted Functionalization and Substituent Introduction Strategies

To explore structure-activity relationships, researchers systematically introduce a variety of substituents at key positions on the this compound scaffold.

Modifications at the Phenoxy Moiety to Explore Structural Diversity

Varying the substituents on the phenoxy ring is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with substituted phenols in the initial synthetic steps. A range of phenoxyacetamide derivatives have been synthesized with different substituents on the phenoxy ring, including halogens and alkyl groups. nih.gov For example, novel 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) acetamide (B32628) derivatives have been prepared by treating the corresponding chloroacetamide with various substituted phenols. lookchem.com Similarly, thymol-derived phenoxyacetamide derivatives have been synthesized, showcasing the incorporation of bulky, functionalized phenoxy moieties. researchgate.net

Table 1: Examples of Synthesized Phenoxyacetamide Analogues with Modifications at the Phenoxy Moiety

| Compound ID | R1 Substituent on Phenoxy Ring | R2 Substituent on N-Phenyl Ring |

|---|---|---|

| 1 | H | 3-ethoxy |

| 2 | 2,4-dimethyl | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl |

| 3 | 4-bromo | nicotinohydrazide |

| 4 | 2-isopropyl-5-methyl | N-(1,3-dioxoisoindolin-2-yl) |

Derivatization of the N-Phenyl Ring with Diverse Substituents

Modifying the N-phenyl ring provides another avenue for structural diversification. This is accomplished by utilizing a variety of substituted anilines in the initial amidation reaction. A series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives have been synthesized and evaluated for their biological activities. nih.gov These studies often involve the introduction of electron-donating or electron-withdrawing groups to probe their effect on the molecule's properties. For instance, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been synthesized, demonstrating the feasibility of incorporating complex heterocyclic systems onto the N-phenyl ring. nih.gov

Table 2: Examples of Synthesized Phenoxyacetamide Analogues with Modifications at the N-Phenyl Ring

| Compound ID | R1 Substituent on Phenoxy Ring | R2 Substituent on N-Phenyl Ring |

|---|---|---|

| 5 | H | 3-ethoxy |

| 6 | H | 4-methoxy |

| 7 | H | 4-chloro |

| 8 | naphthalen-1-yloxy | 4-methyl |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-ethoxyaniline |

| phenoxyacetyl chloride |

| phenoxyacetic acid |

| chloroacetyl chloride |

| chalcone |

| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one |

| 4-hydroxybenzaldehyde |

| acetophenone |

| 2-chloro-N-(4-methoxyphenyl)acetamide |

| potassium carbonate |

| 1-bromo-3-ethoxybenzene |

| 2-phenoxyacetamide |

| 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) acetamide |

| thymol |

| 2-(substituted phenoxy)-N-(substituted phenyl) acetamide |

| N-phenylacetamide |

| thiazole |

| nicotinohydrazide |

| N-(1,3-dioxoisoindolin-2-yl) |

Structural Variations at the α-Position of the Acetamide Linkage

The functionalization of the α-position of the acetamide linkage in N-phenoxyacetamides represents a key strategy for creating structural diversity. Research has demonstrated that this position is amenable to various chemical transformations, including alkylation and amidation, often achieved through advanced catalytic processes.

The general synthetic route to phenoxyacetamides often involves the reaction of a substituted phenol (B47542) with a haloacetamide. For instance, the synthesis of an analogue, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, is achieved by reacting N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone derivative in the presence of potassium carbonate. iucr.org This foundational structure can then be subjected to further modifications.

A rhodium(III)-catalyzed reaction of N-phenoxyacetamides with diazo compounds under mild, redox-neutral conditions allows for a one-step, unsymmetrical difunctionalization of two ortho-C–H bonds. acs.orgresearchgate.net This process proceeds through an initial ortho-C–H alkylation, forming a rhodium intermediate that subsequently undergoes intramolecular oxidative addition to the O–N bond, creating a Rh(V) nitrenoid species. acs.org This species then directs electrophilic addition to the second ortho position. acs.org While this functionalization occurs on the aromatic ring, the acetamide moiety and its α-position are critical for directing the reaction.

The following table illustrates examples of structural variations that can be conceptualized at the α-position based on established synthetic routes for related acetamides.

| Entry | α-Substituent | General Structure | Synthetic Precursor | Potential Reaction Type |

| 1 | Hydrogen (H) | N-(3-ethoxyphenyl)-2-phenoxyH -acetamide | 2-Chloroacetamide | Standard Williamson ether synthesis |

| 2 | Methyl (CH₃) | N-(3-ethoxyphenyl)-2-phenoxymethyl -acetamide | 2-Chloropropionamide | Nucleophilic substitution |

| 3 | Phenyl (C₆H₅) | N-(3-ethoxyphenyl)-2-phenoxyphenyl -acetamide | 2-Chloro-2-phenylacetamide | Nucleophilic substitution |

This table presents hypothetical variations based on common synthetic transformations.

Stereoselective and Chemodivergent Synthetic Approaches for N-Phenoxyacetamides

Recent breakthroughs in synthetic chemistry have led to the development of highly selective methods for the synthesis of complex molecules derived from N-phenoxyacetamides. Among the most powerful are rhodium(III)-catalyzed reactions that exhibit remarkable chemodivergence and stereoselectivity. acs.orgacs.orgnih.gov

These reactions involve the C-H activation of N-phenoxyacetamides and their subsequent coupling with other reactants, such as alkylidenecyclopropanes (ACPs). acs.orgacs.org A key finding is that the reaction outcome can be steered towards different products—either 3-ethylidenedihydrobenzofurans (via a transannulative pathway) or dienes (via a nonannulative pathway)—simply by controlling the reaction conditions, particularly the solvent. acs.orgacs.orgsnnu.edu.cn

The Rh(III)-catalyzed coupling of N-phenoxyacetamide with an alkylidenecyclopropane can be directed to form distinct products. acs.org In a solvent like trifluoroethanol (TFE), the reaction favors a [3+2] transannulation, yielding a dihydrobenzofuran derivative. acs.org Conversely, using a solvent such as 1,2-dichloroethane (B1671644) (DCE) promotes the formation of a diene product. snnu.edu.cn This solvent-controlled selectivity provides a powerful tool for generating molecular diversity from common precursors. acs.orgsnnu.edu.cn The reactions proceed under mild conditions and demonstrate excellent chemo- and diastereoselectivity. acs.org

The proposed mechanism for this transformation begins with C-H metalation to form a rhodacycle intermediate. organic-chemistry.org The subsequent steps depend on the reaction pathway. For the formation of dihydrobenzofurans, the process involves alkene insertion and carbooxygenation. organic-chemistry.org These methods have been shown to be compatible with a wide range of functional groups on both the N-phenoxyacetamide and the coupling partner. acs.orgorganic-chemistry.org Furthermore, the development of asymmetric versions of these reactions, using chiral rhodium(III) catalysts, has enabled the synthesis of chiral dihydrobenzofurans with high enantioselectivity. organic-chemistry.orgresearchgate.net

The table below summarizes the findings from a study on the Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamide and 1-(4-tert-butylphenyl)methylenecyclopropane. acs.orgsnnu.edu.cn

| Product Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-ethylidenedihydrobenzofuran | [CpRh(OAc)₂] | Na₂CO₃ | TFE | 35 | 83 | snnu.edu.cn |

| Diene | [CpRhCl₂]₂ | NaOAc | DCE | 60 | 82 | snnu.edu.cn |

Data sourced from studies on the chemodivergent coupling of N-phenoxyacetamide and alkylidenecyclopropanes. snnu.edu.cn

These advanced synthetic strategies underscore the versatility of N-phenoxyacetamides as building blocks for constructing complex organic molecules with high levels of control over their structure and stereochemistry.

Structure Activity Relationship Sar Studies of N 3 Ethoxyphenyl 2 Phenoxyacetamide Analogues

Correlating Systematic Structural Modifications with Modulated Biological Potency

Systematic structural modification of the phenoxyacetamide scaffold has been a key strategy to probe its interaction with biological targets and modulate potency. Studies on various classes of analogues have demonstrated that even minor chemical alterations can lead to significant changes in biological activity.

For instance, in the development of monoamine oxidase (MAO) inhibitors, a series of 2-phenoxyacetamide (B1293517) analogues were synthesized and evaluated. nih.gov The parent compound, 2-phenoxyacetamide, showed weak inhibitory activity. However, substitutions on the terminal phenoxy ring led to a broad range of potencies. The introduction of a methoxy (B1213986) group at the para-position (compound 12 ) resulted in a highly specific MAO-A inhibitor with a selectivity index of 245. nih.gov Further modifications, such as adding a prop-2-ynylimino)methyl group, yielded a potent dual MAO-A/MAO-B inhibitor (compound 21 ). nih.gov

Similarly, research into inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) revealed highly responsive SARs. nih.gov Using a 2-(2,4-dichlorophenoxy)acetamide (B157635) core, modifications to the linker and the N-benzyl portion of the molecule were explored. The activity was found to be extremely sensitive to the nature of the substituent at the α-position of the acetamide (B32628) linker; removing it or adding a second alkyl group completely abrogated activity. nih.gov This indicates a strict spatial requirement in the target's binding pocket.

Investigations into antitubercular agents based on a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold also highlight the importance of systematic modifications. nih.gov A series of derivatives with various substituents on the N-phenyl ring were synthesized. The resulting compounds displayed a range of activities against M. tuberculosis H₃₇Rv, with Minimum Inhibitory Concentration (MIC) values from 4 to 64 μg/mL. researchgate.netnih.gov The most potent derivative in this series featured a 3,5-bis(trifluoromethyl)phenyl group. nih.gov

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the phenoxyacetamide scaffold play a crucial role in determining biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in deconvoluting these effects. crpsonline.comresearchgate.netresearchgate.net

Electronic effects, such as the electron-donating or electron-withdrawing nature of a substituent, can significantly modulate the interaction of the molecule with its target. A QSAR study on 2-phenoxyacetamide analogues as MAO inhibitors found a negative correlation for the Highest Occupied Molecular Orbital (HOMO) energy, suggesting that the presence of an electrophilic group may increase activity. crpsonline.com In another example, studies on N-acetylated phenylazopyrazole photoswitches, which share aromatic structural motifs, showed that introducing strong electron-withdrawing groups could reduce reaction yields, likely by decreasing the nucleophilicity of a key aniline (B41778) intermediate. beilstein-journals.org Research on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives indicated that halogen-containing derivatives (electron-withdrawing) showed enhanced anti-inflammatory activity, while those with nitro groups exhibited good anticancer and analgesic activities. researchgate.netnih.gov

Steric properties, which relate to the size and shape of the molecule, are equally important. The same QSAR study on MAO inhibitors revealed a positive correlation with molecular weight, indicating that bulkier groups are beneficial for inhibitory activity. crpsonline.com Conversely, another parameter, BetaPolarizability, was negatively correlated, suggesting that less polar groups enhance activity. crpsonline.com In a separate QSAR analysis of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity than lipophilic and electronic parameters. ubaya.ac.id This highlights that the physical fit of the molecule into the binding site of a receptor or enzyme is a critical determinant of its efficacy.

Positional Isomerism and Its Impact on Pharmacological Modulation

The specific placement of substituents on the aromatic rings of N-(3-ethoxyphenyl)-2-phenoxyacetamide analogues, known as positional isomerism, has a profound impact on their pharmacological profiles. Moving a functional group from one position to another (e.g., ortho, meta, para) can drastically alter the molecule's shape, electronic distribution, and ability to interact with its biological target. nih.govresearchgate.net

Studies on related structures provide clear evidence of this phenomenon. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the position of substituents on the anilino portion of the molecule was critical. mdpi.com It was found that para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were more active than their corresponding ortho-substituted isomers. mdpi.com This suggests that the binding pocket of the target enzyme in P. falciparum better accommodates substituents at the para position.

Similarly, research on N-(substituted phenyl)-2-chloroacetamides demonstrated that their biological activity varied with the position of substituents on the phenyl ring. nih.gov Compounds with a halogenated para-substituted phenyl ring were among the most active antimicrobial agents, a property attributed to high lipophilicity which facilitates passage through the cell membrane. nih.gov In contrast, an evaluation of antitubercular 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed that substitution at the meta-position of the N-phenyl ring resulted in low inhibitory effects. researchgate.net These examples underscore that the spatial arrangement of functional groups is a key factor in drug design, influencing everything from target binding to membrane permeability.

Identification of Privileged Structural Moieties (e.g., Terminal Phenoxy Group)

Within the this compound scaffold, certain structural components have been identified as "privileged moieties" due to their recurring importance across a range of biological targets. The terminal phenoxy group is a prime example of such a feature. mdpi.comnih.gov

The phenoxy group is often crucial for high activity and is considered a key element of the pharmacophore in many derivatives. nih.govencyclopedia.pub Its importance stems from its ability to engage in favorable interactions within the binding sites of various proteins. For instance, in the design of inhibitors for amyloid-β (Aβ) aggregation, a potential treatment for Alzheimer's disease, a phenoxy group was incorporated to mimic the side chain of phenylalanine, leading to significant inhibitory activity. mdpi.comnih.gov

Mechanistic Investigations and Molecular Target Interactions of N 3 Ethoxyphenyl 2 Phenoxyacetamide Derivatives

Enzyme Inhibition and Activation Profiles

Derivatives of phenoxyacetamide have demonstrated significant capabilities in modulating the activity of various enzyme systems. Research has focused on their inhibitory potential against kinases involved in cancer progression, cholinesterases implicated in neurodegenerative diseases, and other key enzymes related to metabolic disorders and epigenetic regulation.

Inhibition of Kinases (e.g., EGFR, VEGFR-2)

The phenoxyacetamide moiety has been incorporated into novel kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), which is often dysregulated in cancers like non-small cell lung cancer (NSCLC). nih.gov A series of quinazoline (B50416) derivatives featuring a 2-phenoxyacetamide (B1293517) group at the 4-aniline position were synthesized and evaluated for their inhibitory activity. lookchem.com These compounds were designed as non-covalent inhibitors. lookchem.com Notably, analogues with substituents at the para position of the 4-aniline group, such as 2-(4-t-butylphenoxy)acetamide-substituted analogue 2g , showed potent activity against both wild-type (WT) and drug-resistant mutant EGFR (L858R/T790M). lookchem.com This suggests the substituent can form strong binding interactions with the key mutant amino acid T790M. lookchem.com Further research into 3-indolylpyrazole phenoxyacetamide derivatives also showed modulation of the EGFR pathway. researchgate.net

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, phenoxy-containing compounds have shown promise. One study identified a derivative, compound (14) , which exhibited significant antiproliferative activity in ovarian and breast cancer cell lines. encyclopedia.pub Mechanistic studies revealed that this compound inhibited VEGFR-2 phosphorylation by up to 77.5% in MDA-MB-468 cells and reduced the concentration of VEGF by 85% in OVCAR-4 cells. nih.govencyclopedia.pub The design of this compound was inspired by the presence of the phenoxy moiety in several FDA-approved VEGFR inhibitors. encyclopedia.pub

| Compound | EGFR IC₅₀ (WT) [nM] | EGFR IC₅₀ (L858R/T790M) [nM] | Source |

|---|---|---|---|

| 2a | 11.49 ± 0.23 | 10.79 ± 0.65 | lookchem.com |

| 2g | 4.51 ± 0.07 | 5.32 ± 1.02 | lookchem.com |

Modulation of Cholinesterase Enzymes (e.g., AChE, BuChE)

The phenoxyacetamide scaffold has been explored for its potential to inhibit cholinesterases, enzymes central to the pathology of Alzheimer's disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. In a study focused on developing multifunctional anti-Alzheimer's agents, a 2-phenoxyacetamide derivative, compound 4b , was identified from a series of new compounds. colab.ws This derivative demonstrated notable and improved inhibitory activity against BuChE, with an IC₅₀ value significantly lower than that of the initial hit compound. colab.ws Another phenoxyacetamide derivative was identified as a dual cholinesterase inhibitor, indicating that this scaffold can be tailored to interact with both AChE and BuChE. researchgate.net

| Compound | Target Enzyme | IC₅₀ [µM] | Source |

|---|---|---|---|

| Hit Compound | BuChE | 14.70 | colab.ws |

| 4b | BuChE | 2.10 | colab.ws |

| Phenoxyacetamide derivative | AChE | 11.40 | researchgate.net |

| Phenoxyacetamide derivative | BChE | 3.13 | researchgate.net |

Activity against Other Enzyme Systems (e.g., HDAC, Monoamine Oxidase, α-glucosidase, AMPK, Phosphodiesterase 4)

The versatility of the phenoxyacetamide structure is further demonstrated by its activity against a broad spectrum of other enzymes.

Monoamine Oxidase (MAO): Derivatives have been synthesized and identified as potent and selective inhibitors of MAO-A and MAO-B, which are key enzymes in the metabolism of monoamine neurotransmitters and are targets for antidepressant drugs. scialert.netresearchgate.net One analogue, 2-(4-Methoxyphenoxy)acetamide , was found to be a highly specific MAO-A inhibitor, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide was identified as a potent inhibitor of both MAO-A and MAO-B. scialert.netresearchgate.net

| Compound | MAO-A IC₅₀ [µM] | MAO-B IC₅₀ [µM] | Selectivity Index (SI) for MAO-A | Source |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide | - | - | 245 | scialert.netresearchgate.net |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.018 | 0.07 | - | scialert.netresearchgate.net |

α-glucosidase: Multiple studies have reported on phenoxyacetamide derivatives as effective α-glucosidase inhibitors, an important strategy for managing type 2 diabetes. capes.gov.brbohrium.comd-nb.info A series of benzimidazole (B57391) bearing phenoxyacetamide derivatives were synthesized, with many showing superior α-glucosidase inhibitory activity compared to the standard drug acarbose. capes.gov.br Kinetic studies of the most potent compound, 7j , revealed it to be a competitive inhibitor. capes.gov.br Similarly, aryl-quinoline-4-carbonyl hydrazones bearing a 2-methoxyphenoxyacetamide moiety were developed, with compound 11k showing the best potency in a competitive inhibition mode. bohrium.com

| Compound Series | Lead Compound | α-glucosidase IC₅₀ [µM] | Source |

|---|---|---|---|

| Benzimidazole phenoxyacetamides | 7j (X = OMe; Y = 4-F) | 99.6 ± 3.1 (for series) | capes.gov.br |

| Aryl-quinoline-4-carbonyl hydrazone phenoxyacetamides | 11k | 26.0 ± 0.8 | bohrium.com |

| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamides | 8r | 0.59 ± 0.02 | researchgate.net |

Histone Deacetylase (HDAC): The phenoxyacetamide structure has been identified as a key component in the design of HDAC inhibitors. tandfonline.com In molecular docking studies of hydroxamic acid-indole hybrids, the phenoxyacetamide portion was found to fit perfectly within the binding pocket of HDAC1, HDAC2, and HDAC3. tandfonline.com One such hybrid, 15a , demonstrated potent inhibitory activity against these Class I HDACs, with IC₅₀ values in the low nanomolar range. tandfonline.com

| Compound | HDAC1 IC₅₀ [nM] | HDAC2 IC₅₀ [nM] | HDAC3 IC₅₀ [nM] | Source |

|---|---|---|---|---|

| 15a | 2.1 | 3.5 | 6.3 | tandfonline.com |

AMP-activated protein kinase (AMPK): The link between phenoxyacetamide derivatives and AMPK, a central regulator of cellular energy homeostasis, has been explored through derivatives of metformin. Metformin, a first-line treatment for type 2 diabetes, is known to activate AMPK. researchgate.net Studies have involved the synthesis of phenoxyacetamide derivatives of metformin, thereby connecting the scaffold to pathways involving AMPK activation. researchgate.net

Phosphodiesterase 4 (PDE4): The phenoxyacetamide scaffold has also been investigated in the context of PDE4 inhibition. ZD 7114, a phenoxyacetamide derivative, has been studied in models where PDE4 inhibitors like rolipram (B1679513) are also active. researchgate.net This suggests an area of exploratory research for phenoxyacetamide derivatives in inflammatory conditions where PDE4 is a target. researchgate.netresearchgate.net

Receptor Ligand Binding and Allosteric Modulation Studies

Beyond enzymes, phenoxyacetamide derivatives have been designed and studied for their ability to bind to and modulate G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

Interaction with G-Protein Coupled Receptors (e.g., A3AR, P2Y1)

Research has demonstrated that the phenoxyacetamide scaffold can be used to create ligands for purinergic receptors, such as P2Y1, and other GPCRs. Studies have led to the development of novel P2Y1 receptor antagonists that incorporate this chemical group. nih.gov Furthermore, a specific phenoxyacetamide derivative, ZD 7114 , has been characterized as a selective agonist for the β3-adrenoceptor, which is also a member of the GPCR family. researchgate.netresearchgate.net The phenoxy moiety itself is recognized for its potential to form hydrogen bonds via its ether oxygen and engage in hydrophobic interactions, making it a valuable component in the design of GPCR ligands. nih.gov

Interactions with Microbial Virulence Factors (e.g., Type III Secretion Systems in Pseudomonas aeruginosa)

A significant area of investigation for phenoxyacetamide derivatives has been their ability to inhibit bacterial virulence mechanisms without being bactericidal, offering a novel approach to antimicrobial therapy. Specifically, these compounds have been identified as potent inhibitors of the Type III Secretion System (T3SS) in the opportunistic pathogen Pseudomonas aeruginosa. The T3SS is a molecular syringe used by bacteria to inject toxins into host cells, a critical step in establishing infection. mdpi-res.com

Phenoxyacetamide inhibitors were discovered through high-throughput screening and have been shown to selectively block the T3SS-mediated secretion and translocation of effector toxins into mammalian cells. mdpi-res.com Structure-activity relationship studies revealed that these inhibitors exhibit striking stereoselectivity. Further research has suggested that these compounds may act by targeting the T3SS needle protein PscF. This targeted inhibition of a key virulence factor can attenuate the pathogen's ability to cause disease and aid in its clearance by the host immune system.

Cellular Mechanistic Pathways (e.g., Induction of G2/M Phase Cell Cycle Arrest and Apoptosis)

Derivatives of N-(3-ethoxyphenyl)-2-phenoxyacetamide have been the subject of research focusing on their potential as anticancer agents. Mechanistic studies reveal that their cytotoxic effects are often mediated through the intricate disruption of the cell cycle and the subsequent activation of programmed cell death, or apoptosis. A significant mechanism observed for these and structurally related compounds is the induction of cell cycle arrest at the G2/M checkpoint, which prevents cells from entering mitosis and ultimately leads to their demise through apoptotic pathways.

Induction of G2/M Phase Cell Cycle Arrest

A primary antiproliferative mechanism of certain this compound derivatives involves halting the cell cycle at the G2/M transition. This prevents the cancer cells from dividing and proliferating. For instance, studies on chalcones incorporating a 2-phenoxy-N-arylacetamide moiety have demonstrated this effect. Treatment of HEP2 laryngeal carcinoma cells with one such derivative, compound 5c, resulted in an increase in the percentage of cells accumulating in the G2/M phase. nih.gov

This arrest is orchestrated by the modulation of key regulatory proteins that govern the G2/M checkpoint. Research on related compounds shows that G2/M arrest is often associated with the downregulation of critical proteins required for mitotic entry, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), also known as Cdc2. researchgate.netfrontiersin.org The activity of the CDK1/Cyclin B1 complex is a prerequisite for a cell to transition from the G2 to the M phase. The levels of other cyclins, like Cyclin A, may also be decreased. researchgate.net Furthermore, the expression of the phosphatase CDC25C, which activates the CDK1/Cyclin B1 complex, can be diminished. frontiersin.org

Concurrently, an upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27 can contribute to the cell cycle blockade. researchgate.net These inhibitors bind to and inactivate cyclin-CDK complexes, effectively putting a brake on cell cycle progression. researchgate.netnih.gov The culmination of these molecular alterations forces the cell into a state of arrest at the G2/M phase, setting the stage for apoptosis.

Table 1: Effect of Phenoxyacetamide Derivative 5c on Cell Cycle Distribution in HEP2 Cells

| Cell Cycle Phase | Control (Untreated) | 5c-Treated |

| G0-G1 | 57.6% | 55.4% |

| S | 40.09% | 40.96% |

| G2/M | 2.2% | 3.56% |

| Data derived from a study on chalcones incorporating a 2-phenoxy-N-arylacetamide moiety, showing an increase in the G2/M population in HEP2 cells upon treatment. nih.gov |

Induction of Apoptosis

Following G2/M arrest, phenoxyacetamide derivatives typically induce apoptosis, a controlled and organized form of cell death. This process eliminates the damaged or arrested cancer cells. The induction of apoptosis is confirmed by a significant increase in the population of apoptotic cells. For example, a novel phenoxyacetamide derivative, Compound I, was found to enhance the total apoptotic cell death in HepG2 liver cancer cells by approximately 24.51-fold compared to untreated cells. mdpi.com This increase is characterized by a rise in both early and late-stage apoptotic cell populations. mdpi.com

The apoptotic process is executed through a cascade of molecular events involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Modulation of Apoptotic Regulators: Treatment with these derivatives often leads to a significant upregulation of pro-apoptotic genes and proteins while downregulating anti-apoptotic ones. mdpi.com Key among these are the Bcl-2 family of proteins. The expression of the anti-apoptotic protein Bcl-2 is frequently decreased, while the expression of the pro-apoptotic protein Bax is increased. nih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, a critical step in the intrinsic pathway. frontiersin.org

Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of a family of cysteine proteases known as caspases. Studies show that phenoxyacetamide derivatives can trigger the activation of initiator caspases, such as caspase-8 (a key component of the extrinsic pathway) and caspase-9 (a key component of the intrinsic pathway). nih.govfrontiersin.org These initiator caspases then activate executioner caspases, most notably caspase-3. researchgate.netfrontiersin.orgtbzmed.ac.ir

PARP Cleavage: Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A primary substrate is poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by caspase-3 is considered a definitive marker of apoptosis and has been observed in cells treated with related compounds. researchgate.netupenn.edu

The collective action of these molecular events ensures the efficient and targeted elimination of cancer cells, highlighting the therapeutic potential of this compound derivatives.

Table 2: Effect of Phenoxyacetamide Derivative (Compound I) on Apoptosis in HepG2 Cells

| Cell Population | Control (Untreated) | Compound I-Treated | Fold Increase |

| Early Apoptosis | 0.55% | 29.13% | ~53x |

| Late Apoptosis | 0.13% | 15.52% | ~119x |

| Total Apoptotic Cells | 1.93% | 47.31% | ~24.5x |

| Data derived from a study on a novel phenoxyacetamide derivative, showing a significant increase in apoptotic cell populations in HepG2 cells. mdpi.com |

Table 3: Modulation of Apoptosis-Related Proteins by a Phenoxyacetamide Derivative (5c)

| Protein | Function | Effect of Treatment |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Activated nih.gov |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Activated nih.gov |

| p53 | Tumor Suppressor | Activated nih.gov |

| Bax | Pro-apoptotic Protein | Activated nih.gov |

| Bcl-2 | Anti-apoptotic Protein | Deactivated nih.gov |

| Survivin | Inhibitor of Apoptosis | Decreased Expression nih.gov |

| Data derived from a study on a chalcone (B49325) incorporating a 2-phenoxy-N-arylacetamide moiety in MCF7 and HEP2 cells. nih.gov |

Preclinical Biological Activity of N 3 Ethoxyphenyl 2 Phenoxyacetamide Analogues in Vitro and in Vivo Models, Excluding Human Trials

Anti-Inflammatory and Analgesic Research in Preclinical Models

The anti-inflammatory and analgesic potential of N-(3-ethoxyphenyl)-2-phenoxyacetamide analogues has been explored in various preclinical studies. These investigations, conducted in both in vitro and in vivo models, have highlighted the promise of this chemical scaffold in developing new therapeutic agents.

A study focused on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed their potential as anti-inflammatory and analgesic agents. nih.gov The compounds, synthesized through the Leuckart pathway, were assessed for their biological activities. nih.gov Notably, compounds bearing halogen substitutions on the aromatic ring demonstrated favorable anti-inflammatory properties. nih.govnih.gov Among the synthesized series, one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anti-inflammatory and analgesic effects. nih.govnih.govresearchgate.net

In vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce acute inflammation. Several phenoxyacetic acid derivatives have demonstrated significant inhibition of paw edema. For instance, compounds 5f and 7b showed substantial in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively, and also reduced paw weight by 68.26% and 64.84%. mdpi.com These compounds were also found to decrease the levels of inflammatory mediators such as TNF-α and PGE-2. mdpi.com The anti-inflammatory mechanism of action for some analogues, like N-(3-Florophenyl)ethylcaffeamide (FECA), has been linked to the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the inflamed tissue. researchgate.net

Analgesic activity is often assessed using methods like the acetic acid-induced writhing test in mice, which evaluates a compound's ability to reduce pain. ualberta.ca In one study, most of the synthesized N-arylhydrazone derivatives of mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), induced a significant reduction in the writhing response compared to the control group. ualberta.ca Specifically, compounds 11, 12, 15, 16, 19, 20, and 21 were found to be significantly more potent than mefenamic acid in this assay. ualberta.ca Another study on N-substituted 2-((3-R-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-4-phenylbut-2-enamides reported that all synthesized compounds possessed analgesic activity at or above the levels of the reference compounds when tested using the "hot plate" method. sci-hub.se

Table 1: Preclinical Anti-Inflammatory Activity of Selected Phenoxyacetamide Analogues

| Compound | Animal Model | Assay | Key Findings | Reference |

|---|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not Specified | Not Specified | Exhibited anti-inflammatory activity. | nih.govnih.govresearchgate.net |

| Compound 5f | Rat | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness; 68.26% reduction in paw weight. | mdpi.com |

| Compound 7b | Rat | Carrageenan-induced paw edema | 46.51% inhibition of paw thickness; 64.84% reduction in paw weight. | mdpi.com |

| N-(3-Florophenyl)ethylcaffeamide (FECA) | Mouse | Carrageenan-induced paw edema | Reduced paw edema and levels of COX-2, NO, TNF-α, and IL-1β. | researchgate.net |

Table 2: Preclinical Analgesic Activity of Selected Phenoxyacetamide Analogues

| Compound/Analogue Series | Animal Model | Assay | Key Findings | Reference |

|---|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not Specified | Not Specified | Exhibited analgesic activity. | nih.govnih.govresearchgate.net |

| N-arylhydrazone derivatives of mefenamic acid (Compounds 11, 12, 15, 16, 19, 20, 21) | Mouse | Acetic acid-induced writhing | Significantly more potent than mefenamic acid. | ualberta.ca |

| N-substituted 2-((3-R-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-4-phenylbut-2-enamides | Mouse | "Hot plate" method | Activity at or above the level of reference compounds. | sci-hub.se |

Other Investigated Biological Activities (e.g., Antidiabetic, Herbicidal, Insecticidal)

Beyond anti-inflammatory and analgesic effects, the versatile phenoxyacetamide scaffold has been investigated for a range of other biological activities in preclinical settings.

Antidiabetic Research: The potential of phenoxyacetamide derivatives in the management of type 2 diabetes has been an area of interest. Research has focused on their ability to act as agonists for the free fatty acid receptor 1 (FFAR1), a G-protein coupled receptor that plays a role in stimulating glucose-dependent insulin (B600854) secretion. researchgate.net One study synthesized novel phenoxyacetamide-based FFAR1 agonists and identified a 3-methyl derivative as the most active against FFAR1, with an EC50 value of 108.2 nM. researchgate.net In vivo studies using an oral glucose tolerance test in normal mice showed that this compound improved glucose tolerance. researchgate.net The search for natural antidiabetic agents has also highlighted the potential of phenolic compounds, a broad class that includes structures related to the phenoxyacetamide core. nih.govmdpi.com These natural products are explored for their ability to modulate glucose metabolism and oxidative stress. nih.gov While various classes of antidiabetic drugs are available, research into new agents continues due to the complex nature of diabetes and the need for improved therapies. nih.govfrontiersin.org

Herbicidal Activity: Phenoxyacetamide derivatives have been designed and synthesized as potential herbicides. Synthetic compounds that mimic phytohormones, such as those with a phenoxyacetic acid moiety, have a long history of successful use in agriculture. researchgate.net A series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were synthesized and evaluated for their herbicidal properties. acs.orgx-mol.com Many of these derivatives exhibited significant inhibition of seed germination in species like Echinochloa crusgalli and Lactuca sativa. acs.orgx-mol.com One particular compound, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an), showed potent inhibition against L. sativa and was found to be safe for corn and wheat at effective dosages. acs.orgx-mol.comnih.gov Further investigation into the mode of action revealed that this compound significantly influenced cell metabolism, including galactose metabolism and ascorbate (B8700270) and aldarate metabolism. acs.orgx-mol.com Other research has explored 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which also demonstrated significant post-emergence herbicidal activity against several broadleaf weeds. nih.gov The development of new herbicides is crucial for global crop production, with a focus on novel modes of action to combat weed resistance. mdpi.com

Insecticidal Properties: The phenoxyacetamide core structure has also been incorporated into molecules designed as insecticides. researchgate.net In one study, a series of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. researchgate.net Several of the synthesized compounds, including acrylamide, hydrazone, acrylonitrile, and chalcone (B49325) derivatives, showed promising insecticidal efficacy. researchgate.net Another area of research has focused on trifluoromethylphenyl amides (TFMPAs) for their activity against mosquitoes. While not direct this compound analogues, these studies on related amide structures provide insights into the insecticidal potential of this chemical class. For instance, N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide was found to be active against Aedes aegypti larvae. nih.gov The development of new insecticidal agents is critical for controlling agricultural pests and disease vectors. nih.govmdpi.com

Table 3: Other Preclinical Biological Activities of Phenoxyacetamide Analogues

| Activity | Compound/Analogue Series | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Antidiabetic | 3-methyl derivative of phenoxyacetamide | FFAR1 | EC50 value of 108.2 nM; improved glucose tolerance in mice. | researchgate.net |

| Herbicidal | 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) | Lactuca sativa | Potent inhibition of seed germination. | acs.orgx-mol.com |

| Herbicidal | 2-(2,4-dichlorophenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one (IIa) | Broadleaf weeds | High activity and broad spectrum against tested weeds. | nih.gov |

| Insecticidal | Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Spodoptera littoralis (cotton leafworm) | Several derivatives exhibited excellent insecticidal results. | researchgate.net |

| Insecticidal | N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Aedes aegypti larvae | Active against mosquito larvae. | nih.gov |

Computational Chemistry and Cheminformatics in N 3 Ethoxyphenyl 2 Phenoxyacetamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic and geometric properties of N-(3-ethoxyphenyl)-2-phenoxyacetamide. These calculations provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic properties.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry of the compound in its ground state researchgate.netresearchgate.net. This process determines the most stable three-dimensional arrangement of atoms, including critical bond lengths and angles. From this optimized structure, various electronic properties can be calculated.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and can be correlated with biological activity scispace.com. A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule scispace.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) scispace.comnih.gov. These maps are invaluable for predicting how the molecule will interact with biological receptors, highlighting sites prone to electrostatic interactions, including hydrogen bonding researchgate.netscispace.com.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups researchgate.netresearchgate.net.

These quantum chemical insights are foundational, providing the basis for more complex simulations and for understanding the intrinsic properties that drive the biological function of this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze how this compound binds to its biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. For this compound and its analogs, docking studies have been instrumental in elucidating their mechanism of action against various targets, such as enzymes and receptors involved in disease pathways.

The process involves placing the 3D structure of the ligand into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity for different poses, with the lowest energy pose considered the most likely binding mode. Docking studies on related phenoxyacetamide derivatives have identified key interactions with specific amino acid residues within the active sites of enzymes like cyclooxygenase-2 (COX-2) semanticscholar.org.

These analyses reveal critical molecular interactions, including:

Hydrogen Bonds: Formation of hydrogen bonds between the amide or ether groups of the ligand and polar residues in the target's active site.

Hydrophobic Interactions: Engagement of the phenyl and ethoxyphenyl rings with nonpolar pockets of the receptor.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time and to refine the energetic analysis researchgate.netchemrxiv.org. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding event.

Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the complex from the MD simulation trajectory researchgate.netmdpi.com. This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy can be decomposed to quantify the energetic contribution of individual amino acid residues, highlighting the key "hotspots" responsible for the ligand's affinity and specificity mdpi.com.

Table 1: Example of Molecular Interactions Identified in Docking Studies of Phenoxyacetamide Analogs

| Interaction Type | Ligand Moiety Involved | Target Amino Acid Residue (Example) |

| Hydrogen Bond | Amide N-H | SER-530 |

| Hydrogen Bond | Carbonyl C=O | TYR-355 |

| Hydrophobic Interaction | Phenyl Ring | Valine, Leucine, Isoleucine |

| Pi-Pi Stacking | Phenoxy Ring | Phenylalanine, Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Both 2D and 3D QSAR studies have been applied to series of phenoxyacetamide derivatives to understand the structural requirements for their biological activity nih.gov.

2D-QSAR: This approach correlates biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (SlogP), electronic properties (e.g., SssNHE-index), and topological indices nih.govptfarm.pl. Methods like Multiple Linear Regression (MLR) are used to build models that can predict the activity of new compounds nih.gov. For a series of 2-phenoxy-N-phenylacetamide derivatives, a 2D-QSAR model showed a high correlation between descriptors like SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 and their inhibitory activity nih.gov.

3D-QSAR: This method provides a more detailed, three-dimensional understanding by aligning a set of molecules and calculating their steric, electrostatic, and hydrophobic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity nih.govmdpi.com. For instance, a 3D-QSAR study on phenoxyacetamide analogs might reveal that bulky substituents are favored in one region (steric field) while electronegative groups are preferred in another (electrostatic field) for optimal target interaction nih.govderpharmachemica.com.

The primary goal of QSAR modeling is to create statistically robust models that can accurately predict the biological potency (e.g., IC50 or EC50 values) of newly designed, unsynthesized compounds nih.gov. A good QSAR model is characterized by high internal consistency (cross-validated q²) and strong external predictive power (pred_r²) on a set of test compounds not used in model generation nih.goveijppr.com.

For example, a 3D-QSAR model developed for a series of HIF-1 inhibitors, including phenoxyacetamide derivatives, demonstrated excellent predictive capability with a q² of 0.9672 and a pred_r² of 0.8480 nih.gov. Such models serve as powerful tools in drug discovery, enabling researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources in the development of new therapeutic agents.

Table 2: Statistical Parameters from a Sample 2D-QSAR Model for Phenoxyacetamide Derivatives

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.9469 | Measures the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.8933 | Indicates the internal predictive ability of the model. |

| pred_r² (External validation) | 0.7128 | Measures the model's ability to predict the activity of an external test set. |

| Data based on a study of HIF-1 inhibitors nih.gov. |

Computational Assessment of Molecular Properties for Drug Discovery (e.g., Drug-likeness, ADME prediction, excluding toxicity/safety)

In the realm of modern drug discovery, in silico methods are indispensable for the early-stage evaluation of potential therapeutic agents. These computational tools allow for the prediction of a compound's pharmacokinetic and drug-like properties, offering a cost-effective and time-efficient means of prioritizing candidates for further development. This section delves into the computational assessment of this compound, focusing on its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profile as predicted through various cheminformatics models.

While direct and specific computational studies on this compound are not extensively detailed in the currently available literature, the principles of computational chemistry allow for the analysis of its structure to predict its behavior. Furthermore, research on structurally related compounds provides valuable insights into the probable characteristics of the target molecule.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by a set of rules derived from the analysis of successful drug molecules.

Lipinski's Rule of Five

One of the most common filters for drug-likeness is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound, the predicted values for these parameters are presented in Table 1.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 271.31 g/mol | Yes (≤ 500) |

| logP (octanol/water) | 3.1 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Number of Violations | 0 | - |

The data indicates that this compound is fully compliant with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability.

Other Drug-Likeness Descriptors

Beyond Lipinski's rule, other parameters are often considered to refine the assessment of drug-likeness. These can include the number of rotatable bonds and the topological polar surface area (TPSA).

Number of Rotatable Bonds (NRB): This metric is related to the conformational flexibility of a molecule. A lower number of rotatable bonds (typically ≤ 10) is generally preferred for better oral bioavailability. This compound has 6 rotatable bonds, which is within the acceptable range.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value of less than 140 Ų is often associated with good oral bioavailability. The calculated TPSA for this compound is approximately 46.6 Ų, suggesting good membrane permeability.

ADME Prediction

ADME properties determine the fate of a drug in the body. Computational models can predict these properties based on the chemical structure of a compound.

Absorption

Human Intestinal Absorption (HIA): Predictions for this compound suggest a high probability of absorption from the gastrointestinal tract. This is consistent with its compliance with Lipinski's Rule of Five and its favorable TPSA value.

Caco-2 Permeability: Caco-2 cells are a model for the intestinal epithelium. While specific experimental data is not available, the physicochemical properties of this compound suggest it would exhibit good permeability across this cell line.

Distribution

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. While specific predictions can vary, compounds with moderate lipophilicity like this compound are expected to exhibit some degree of plasma protein binding.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Based on its molecular weight and TPSA, this compound may have the potential to cross the BBB, although specific predictions would be required to confirm this.

Metabolism

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. While specific data for this compound is not available, this would be a critical parameter to assess in further studies. Research on related phenoxyacetamide derivatives has shown varying levels of interaction with CYP enzymes.

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action. These properties are more complex to predict computationally and often require in vitro or in vivo data for accurate assessment.

A summary of the predicted ADME properties for this compound is presented in Table 2.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Lipinski compliant, low TPSA |

| Distribution | ||

| Plasma Protein Binding | Likely | Moderate lipophilicity |

| Blood-Brain Barrier Penetration | Possible | Favorable MW and TPSA |

| Metabolism | ||

| CYP450 Inhibition | Unknown | Requires specific modeling |

| Excretion |

Analog Design, Combinatorial Chemistry, and Lead Optimization Strategies

Rational Design of N-(3-ethoxyphenyl)-2-phenoxyacetamide Derivatives

Rational drug design involves the deliberate and strategic creation of new molecules based on a known biological target's structure. For the N-phenylphenoxyacetamide chemical family, structure-based design has been a key strategy. A notable example is the development of derivatives as inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis nih.gov.

Following the identification of an initial hit compound from the N-phenylphenoxyacetamide class, X-ray crystallography was used to determine its three-dimensional structure when bound to the EthR protein. This structural information provided critical insights into the molecular interactions between the ligand and the protein's binding pocket. This knowledge then guided the rational design of a focused library of new derivatives, aiming to enhance binding affinity and biological activity nih.gov. This structure-based approach allows for targeted modifications to the core scaffold, such as altering substituents on the phenyl or phenoxy rings, to optimize interactions with specific amino acid residues in the target protein.

High-Throughput Screening and Virtual Screening Methodologies in Compound Discovery

The initial discovery of the N-phenylphenoxyacetamide motif as a biologically active scaffold was the result of extensive screening campaigns.

High-Throughput Screening (HTS): High-throughput screening involves the automated testing of large numbers of compounds to identify "hits" with a desired biological activity. The N-phenylphenoxyacetamide chemical family was identified as an inhibitor of the EthR protein through the screening of a 14,640-compound library using a novel whole mycobacteria phenotypic assay nih.gov. This large-scale screening is essential for exploring vast chemical diversity and identifying novel starting points for drug discovery programs. In other large-scale campaigns, libraries of over 250,000 compounds have been screened to identify inhibitors of specific cellular pathways, demonstrating the power of HTS to find novel chemotypes nih.gov.

Virtual Screening: Complementary to HTS, virtual screening uses computational methods to screen large libraries of chemical structures in silico. This approach can identify compounds that are likely to bind to a specific biological target. Structure-based virtual screening has been successfully employed to discover novel N-phenylphenoxyacetamide and related derivatives as potential inhibitors for targets such as the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia mdpi.com. By docking virtual compound libraries into the known structure of a target protein, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the discovery process mdpi.comnih.gov.

Optimization of Activity and Selectivity Through Structural Diversification

Once an initial "hit" compound like this compound is identified, the next crucial step is lead optimization. This process involves systematically modifying the molecule's structure to improve its desired properties, such as potency, selectivity, and pharmacokinetic profile.

For the N-phenylphenoxyacetamide series targeting the EthR protein, the initial hit from the HTS campaign served as the foundation for extensive structural diversification. Inspired by the co-crystal structure, a focused library of 960 related compounds was synthesized to explore the structure-activity relationship (SAR) nih.gov. To accelerate the optimization process, a rapid thermal shift assay was used to quickly evaluate the in-vitro binding of the new analogs to the EthR protein nih.gov.

This systematic approach led to the development of optimized compounds that were confirmed as potent boosters of the antituberculosis drug ethionamide in infected macrophages. Interestingly, subsequent co-crystallization of the best-optimized analog with the EthR protein revealed an unexpected reorientation of the ligand within the binding pocket, a finding that provides valuable information for future design cycles nih.gov.

The table below summarizes the strategies employed in the discovery and optimization of the N-phenylphenoxyacetamide scaffold.

| Strategy | Methodology | Application Example | Outcome |

| Hit Identification | High-Throughput Screening (HTS) | Screening of a 14,640-compound library in a whole mycobacteria phenotypic assay nih.gov. | Identification of the N-phenylphenoxyacetamide motif as an EthR inhibitor nih.gov. |

| Hit Identification | Structure-Based Virtual Screening | Computational screening to identify novel scaffolds for BCR-ABL1 kinase inhibitors mdpi.com. | Discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential inhibitors mdpi.com. |

| Lead Optimization | Rational Design & Focused Library Synthesis | Use of X-ray co-crystal structure to guide the synthesis of a 960-member focused library nih.gov. | Generation of analogs with improved properties for SAR studies nih.gov. |

| Lead Optimization | In-Vitro Activity Assessment | A rapid thermal shift assay was used to test the binding of newly synthesized compounds to the target protein nih.gov. | Accelerated optimization by quickly identifying potent binders nih.gov. |

| Mechanism of Action | X-ray Crystallography | Co-crystallization of the optimized analog with the EthR protein nih.gov. | Revealed an unexpected reorientation of the ligand in the binding pocket, informing future design nih.gov. |

Future Research Directions and Unexplored Avenues for N 3 Ethoxyphenyl 2 Phenoxyacetamide Chemistry and Biology

Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

A critical gap in our understanding of N-(3-ethoxyphenyl)-2-phenoxyacetamide is the identity of its biological targets and its mechanism of action. Phenoxyacetamide derivatives have been associated with a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities, suggesting a rich but undefined polypharmacology. nih.govresearchgate.net The initial steps to bridge this gap should involve a combination of computational and experimental approaches.

Future research should prioritize:

Computational Target Prediction: In silico methods such as reverse docking and pharmacophore modeling can screen this compound against libraries of known protein structures. This can generate a list of putative targets (e.g., kinases, proteases, G-protein coupled receptors) and provide testable hypotheses for its mechanism of action.

Phenotypic Screening: High-content screening across diverse cell lines (e.g., cancer, immune, neuronal cells) can reveal novel, unexpected biological activities. Identifying a distinct cellular phenotype is the first step toward unraveling the underlying molecular pathway.

Affinity-Based Proteomics: For direct target identification, affinity chromatography is a powerful tool. This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

Mechanism of Action Studies: Once a primary target is validated, subsequent studies must elucidate the functional consequences of binding. This includes enzymatic assays, reporter gene assays, and analysis of downstream signaling pathways to confirm whether the compound acts as an inhibitor, activator, or allosteric modulator.

Development of Advanced and Sustainable Synthetic Methodologies

The classical synthesis of N-aryl amides often involves the acylation of an amine, a process that can rely on harsh reagents and generate significant chemical waste. sciepub.com While effective, these methods are often not aligned with the principles of green chemistry. Future synthetic research should focus on creating more efficient, economical, and environmentally benign routes to this compound and its analogs.

Key avenues for development include:

Catalytic Direct Amidation: Research into direct amide formation from carboxylic acids and amines using catalysts like boric acid can reduce waste by avoiding stoichiometric activating agents. sciepub.comresearchgate.net These methods often require less hazardous solvents and can proceed under milder conditions.

Novel Reductive Amidation: Recent advances have shown that N-aryl amides can be synthesized directly from readily available nitroarenes and acyl chlorides or even chloroalkanes, using iron-based catalysts. rsc.orgrsc.org Developing a protocol for this compound using this approach would improve step economy and utilize inexpensive starting materials. rsc.org

Umpolung Amide Synthesis (UmAS): This novel strategy reverses the traditional polarity of reactants and has shown promise for forging challenging N-aryl amide bonds without racemization, a critical factor if chiral centers are introduced in future analogs. acs.org Adapting UmAS for phenoxyacetamide synthesis could provide access to a new chemical space.

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system could enhance safety, improve reaction control, increase yield, and allow for easier scalability.

| Synthesis Strategy | Potential Advantage | Research Goal for this compound |

| Boric Acid Catalysis | Green chemistry, atom economy, reduced waste. sciepub.comresearchgate.net | Develop a one-pot reaction from 2-phenoxyacetic acid and 3-ethoxyaniline (B147397). |

| Iron-Catalyzed Reductive Amidation | High step economy, use of inexpensive nitro-precursors. rsc.orgrsc.org | Establish a protocol using 1-ethoxy-3-nitrobenzene and a 2-phenoxyacetyl source. |

| Umpolung Amide Synthesis (UmAS) | Access to challenging amides, retention of stereochemistry. acs.org | Explore UmAS for creating chiral derivatives of the parent compound. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Optimize a multi-step flow sequence for automated production. |

Integration with Emerging Research Paradigms in Chemical Biology

This compound can serve as a valuable scaffold for developing sophisticated tools for chemical biology. By integrating this compound with modern research technologies, its utility can extend beyond that of a potential therapeutic agent into a probe for fundamental biological questions.

Future directions include:

Development of Chemical Probes: The core structure can be derivatized to create probes for target identification and validation. This involves synthesizing analogs with minimal structural perturbation that incorporate reporter tags such as:

Biotin: For affinity purification of target proteins.

A Fluorophore: For visualizing the compound's subcellular localization via microscopy.

A Photo-affinity Label (e.g., benzophenone, diazirine): To enable covalent cross-linking to the target protein upon UV irradiation, facilitating unambiguous target identification.

Fragment-Based Drug Discovery (FBDD): The compound itself can be deconstructed into its constituent fragments (e.g., the 3-ethoxyphenyl group, the phenoxyacetamide core). These fragments can be screened against targets of interest, and hits can be elaborated or linked to build more potent molecules, leveraging the structural information from the parent compound.

Application in Targeted Protein Degradation: The structure could be evaluated as a potential ligand for an E3 ubiquitin ligase or as a warhead for a novel target. If it binds a protein of interest, it could be incorporated into a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that hijacks the cell's degradation machinery to eliminate a target protein.

Addressing Research Gaps in Structure-Function Relationships and Potency Optimization

Systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a lead compound into a potent and selective molecule. For this compound, the SAR is completely undefined. A focused medicinal chemistry campaign is required to understand how each component of the molecule contributes to its biological activity and to optimize its potency.

A systematic SAR study should investigate modifications at key positions:

The Ethoxy Group: The role of the ethyl group should be probed by synthesizing analogs with different alkyl chain lengths (methoxy, propoxy), branched chains (isopropoxy), or alternative functional groups (e.g., trifluoromethoxy, hydroxyl) to evaluate the impact of size, lipophilicity, and hydrogen bonding capacity.

The Phenyl Ring Substitution: The meta position of the ethoxy group is just one possibility. Moving it to the ortho or para positions would reveal the importance of the substitution pattern. Further exploration could involve adding a second substituent to this ring.

The Phenoxy Ring: The unsubstituted phenoxy ring is a prime candidate for modification. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could dramatically influence binding affinity and pharmacokinetic properties. Studies on related compounds have shown that halogen or nitro groups can enhance biological activity. nih.govresearchgate.net

The Acetamide (B32628) Linker: The linker's length and rigidity can be altered. For instance, replacing the methylene (B1212753) group with a cyclopropyl (B3062369) ring or incorporating alpha-substituents could introduce conformational constraints that may lock the molecule into a more bioactive shape.

| Position for Modification | Example Modifications | Rationale |

| Ethoxyphenyl Ring | Change ethoxy to methoxy (B1213986), isopropoxy, or trifluoromethoxy. | Probe steric and electronic requirements of the binding pocket. |

| Ethoxyphenyl Ring | Relocate ethoxy group to ortho or para positions. | Determine optimal substitution geometry for target engagement. |

| Phenoxy Ring | Introduce halogens (Cl, F) or nitro (NO2) groups. | Modulate electronic properties and potentially introduce new binding interactions. researchgate.net |

| Acetamide Linker | Introduce alkyl substituents on the methylene carbon. | Introduce chirality and conformational rigidity to improve selectivity. |

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound, moving it from a chemical curiosity to a well-understood tool and a potential starting point for new therapeutic agents.

Q & A

Q. Q. Can This compound serve as a scaffold for PROTACs (proteolysis-targeting chimeras)?

- Methodology : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers. Assess target degradation efficiency (e.g., Western blot for SYK levels) and selectivity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.